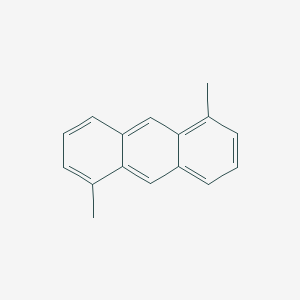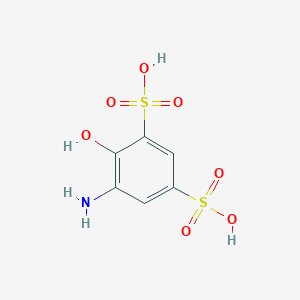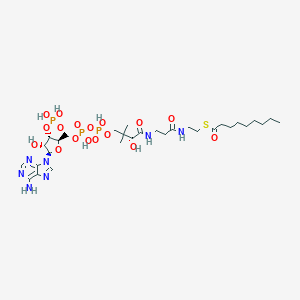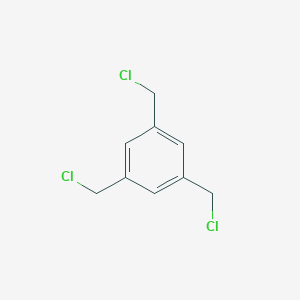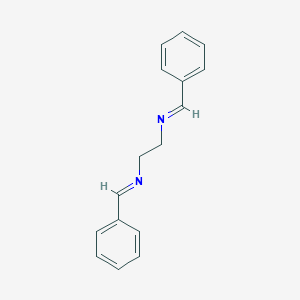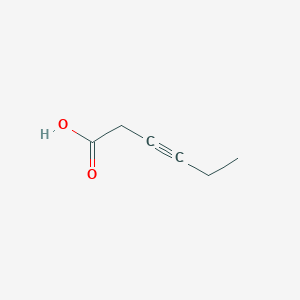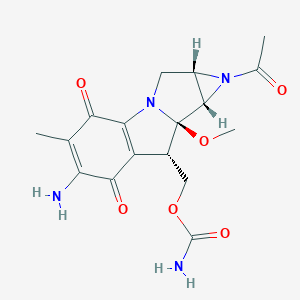
1a-Acetylmitomycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a-Acetylmitomycin C is a natural product that belongs to the mitomycin family of antibiotics. It is a potent antitumor agent that has been extensively studied due to its therapeutic potential and unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1a-Acetylmitomycin C involves the formation of DNA adducts, which prevent DNA replication and transcription. The compound also induces apoptosis, which is programmed cell death, in cancer cells. The exact mechanism of action is still under investigation, and further studies are needed to fully understand the molecular pathways involved.
Efectos Bioquímicos Y Fisiológicos
1a-Acetylmitomycin C has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and enhance the immune system. The compound has also been found to have anti-inflammatory properties, which may be useful in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1a-Acetylmitomycin C in lab experiments is its potency and specificity towards cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, the compound is also highly toxic and requires careful handling. It is also difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1a-Acetylmitomycin C. One area of focus is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the modification of the chemical structure to enhance its therapeutic properties. Researchers are also investigating the use of 1a-Acetylmitomycin C in combination with other drugs to improve its efficacy and reduce toxicity. Finally, there is a need for further studies to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.
Conclusion:
In conclusion, 1a-Acetylmitomycin C is a natural product with potent antitumor properties. The compound has been extensively studied for its therapeutic potential and unique chemical structure. The synthesis process has been optimized to improve the yield and purity of the final product. The mechanism of action involves the formation of DNA adducts and induction of apoptosis in cancer cells. The compound has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research directions include the development of new synthetic methods, modification of the chemical structure, and investigation of combination therapies.
Métodos De Síntesis
The synthesis of 1a-Acetylmitomycin C is a complex process that involves several steps. The first step is the isolation of the natural product from the fermentation broth of Streptomyces lavendulae NRRL 2564. The isolated compound is then subjected to acetylation to obtain 1a-Acetylmitomycin C. The synthesis process has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1a-Acetylmitomycin C has been extensively studied for its antitumor properties. It has been found to be effective against a wide range of cancer cell lines, including lung, breast, and colon cancer. The compound has also shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent. The unique chemical structure of 1a-Acetylmitomycin C has also attracted attention from researchers, who are interested in its biosynthesis and chemical modification.
Propiedades
Número CAS |
1102-95-0 |
|---|---|
Nombre del producto |
1a-Acetylmitomycin C |
Fórmula molecular |
C17H20N4O6 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
[(4S,6S,7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9+,15+,17-,21?/m1/s1 |
Clave InChI |
RLPARBOQTNGFMR-XEACYCJLSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)C)N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |
Sinónimos |
1a-acetylmitomycin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



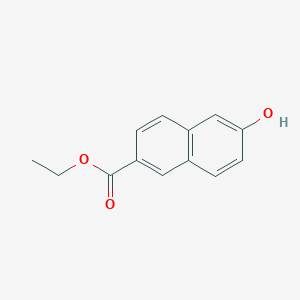
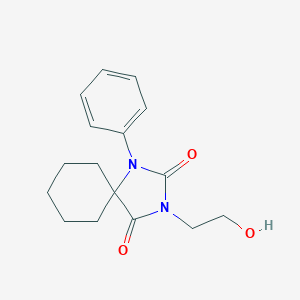
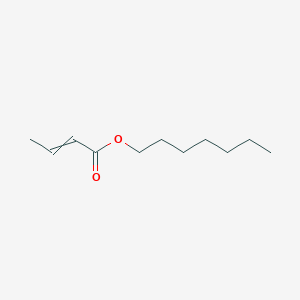
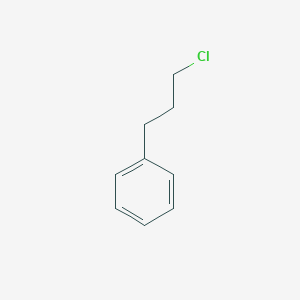
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
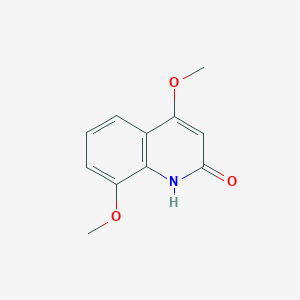
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
